molecular formula C7H12Cl2N4S B1421411 [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride CAS No. 1268982-24-6

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

Cat. No.: B1421411
CAS No.: 1268982-24-6
M. Wt: 255.17 g/mol
InChI Key: GVZCKLSNHXCTLZ-UHFFFAOYSA-N
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Description

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C7H10N4S2ClH It is known for its unique structure, which includes an imidazo-thiadiazole core

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s possible that the compound interacts with its targets through hydrophobic interactions , but more research is needed to confirm this and to understand the resulting changes.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Preliminary studies suggest that the compound may have some activity, with IC50 values ranging from 13.65 to 38.28 µM , but the specific effects at the molecular and cellular level need to be further investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-methylimidazo[2,1-b][1,3,4]thiadiazole with ethylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature (RT)

    Solvent: Aqueous or organic solvents

    Catalysts: None required

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes

    Purification Steps: Crystallization or chromatography to achieve high purity

    Quality Control: Ensuring the compound meets the required specifications for research and industrial applications

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions can yield thiols or amines

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Various substituted imidazo-thiadiazoles

Scientific Research Applications

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is utilized in several scientific research areas:

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: Studying its interactions with biological macromolecules

    Medicine: Potential therapeutic applications due to its bioactive properties

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
  • [(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride hydrate

Uniqueness

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride is unique due to its specific ethylamine substitution, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific research applications where different reactivity or binding properties are required.

Properties

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZCKLSNHXCTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 2
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 3
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 4
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

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